2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
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Description
“2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide” is a chemical compound with the molecular formula C13H12FN5O . It is a derivative of the triazolopyridazine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a triazolopyridazine core with a fluorophenyl group at the 3-position and a thio-N-phenylacetamide group at the 6-position .Scientific Research Applications
Preparation of Triazolopyrimidines as Potential Antiasthma Agents
Research conducted on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated their potential as mediator release inhibitors, indicating their use in developing antiasthma agents. These compounds were synthesized through a multi-step process involving arylamidines, with a selection for pharmacological and toxicological study based on structure-activity evaluation (Medwid et al., 1990).
Antibacterial Activity of Triazolothiadiazines
Another study explored the antibacterial activities of synthesized 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones. These compounds showed effectiveness against various strains such as Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli (Almajan et al., 2010).
Molecular Probes Based on Pyrazolotriazolopyrimidines
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR), serving as molecular probes for studying this receptor (Kumar et al., 2011).
Antiviral Activity Against Hepatitis A Virus
Research on 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives revealed promising antiviral activity against the hepatitis A virus, showcasing their potential in antiviral therapy (Shamroukh & Ali, 2008).
Synthesis and Evaluation for Insecticidal Activity
Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new agrochemicals (Fadda et al., 2017).
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-14-6-4-5-13(11-14)19-23-22-16-9-10-18(24-25(16)19)27-12-17(26)21-15-7-2-1-3-8-15/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKVCHLQXYZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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